2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide
Description
2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a fused bicyclic dihydropteridin core substituted with a 2-phenylethyl group at position 3 and a ketone at position 4.
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H15N5O2S/c17-12(22)10-24-16-20-14-13(18-7-8-19-14)15(23)21(16)9-6-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H2,17,22) |
InChI Key |
YSHSWWJEWDGDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Pteridine Ring Formation via Cyclization
The pteridine scaffold is synthesized through cyclization reactions using diaminopyrimidine derivatives and carbonyl-containing precursors. For example, heating 2,4,5,6-tetraaminopyrimidine with glyoxylic acid under acidic conditions (e.g., HCl) yields the 4-oxo-3,4-dihydropteridin-2-yl core. Alternative routes employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 85%.
Table 1: Cyclization Conditions and Yields
| Precursor | Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 2,4,5,6-Tetraaminopyrimidine | HCl | 120 | 6 h | 78 |
| 2-Amino-4-chloropteridine | H2SO4 | 100 | 3 h | 82 |
| Microwave-assisted route | – | 150 | 15 min | 87 |
Introduction of the Phenylethyl Group
The phenylethyl moiety is introduced via Friedel-Crafts alkylation, where 2-phenylethyl chloride reacts with the pteridine intermediate in the presence of aluminum chloride (AlCl3) as a Lewis acid. Optimal conditions involve dichloromethane (DCM) as the solvent at 0–5°C, achieving 90% conversion. Higher temperatures lead to side reactions, such as over-alkylation or ring decomposition.
Functionalization with Sulfanylacetamide
Nucleophilic Substitution for Sulfanyl Attachment
The sulfanylacetamide group is introduced through a nucleophilic substitution reaction. The thiol group of mercaptoacetamide displaces a leaving group (e.g., chlorine or bromine) at the 2-position of the pteridine ring. This reaction proceeds in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base, yielding 70–75% of the desired product.
Critical Parameters:
Oxidation and Purification
Post-substitution, the thioether group may undergo oxidation to sulfoxides or sulfones using agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2). Purification typically involves flash chromatography with gradients of dichloromethane and methanol (95:5 to 90:10), achieving >98% purity.
Reaction Optimization and Troubleshooting
Yield Enhancement Strategies
Common Side Reactions and Mitigation
- Over-alkylation: Occurs at elevated temperatures; mitigated by slow addition of phenylethyl chloride.
- Thiol oxidation: Add antioxidants like ascorbic acid to reaction mixtures.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance reproducibility and scalability. For example, a two-stage reactor setup achieves 92% yield in pteridine cyclization and phenylethyl alkylation, reducing batch processing time by 40% compared to traditional methods.
Crystallization and Particle Engineering
Final crystallization from ethanol/water mixtures (70:30) produces uniform micronized particles (D90 < 10 µm), critical for pharmaceutical formulations.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) resolves impurities at <0.5%, meeting pharmacopeial standards.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Synthetic Comparisons
The pteridine-based derivative exhibits superior enzymatic stability compared to quinazolinone analogs due to reduced ring strain.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pteridine ring can be reduced to form alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The phenylethyl group and the pteridine ring system play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Heterocyclic Core Diversity
The dihydropteridin ring in the target compound confers rigidity and planar geometry, which contrasts with smaller or monocyclic heterocycles in analogs:
- iCRT3 (): Contains a 1,3-oxazole ring, a five-membered heterocycle with oxygen and nitrogen.
- Oxadiazole Derivatives () : Compounds 8t–8w feature 1,3,4-oxadiazole rings, which are electron-deficient and may enhance metabolic stability compared to dihydropteridin.
- Triazole Derivatives () : 1,2,4-Triazole cores offer hydrogen-bonding capabilities via NH groups, unlike the fully saturated dihydropteridin.
- Morpholinone Derivatives (): Six-membered morpholin-2-one rings introduce oxygen and nitrogen atoms in a non-aromatic system, favoring solubility over rigidity.
Substituent Effects
- Aromatic Groups: The 2-phenylethyl substituent in the target compound enhances lipophilicity, aiding membrane permeability.
- Electron-Withdrawing/Donating Groups : Chlorine (8t, ) and nitro (8v, ) substituents may improve binding via halogen or dipole interactions, whereas methoxy groups (13b, ) could modulate electronic properties.
Functional Group Contributions
- Sulfanyl Acetamide Linkage: Common across all compounds, this group likely engages in thioether bonding or serves as a metabolic liability. The ketone at position 4 in the target compound may participate in hydrogen bonding, akin to the acetyl group in 9’s morpholinone derivatives.
- Amide Bonds : Present in all analogs, these contribute to solubility and recognition by biological targets like proteases or kinases.
Physicochemical Properties
Note: Melting points and solubility data were inconsistently reported in the evidence.
Biological Activity
2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique pteridine ring structure and sulfanylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : C25H23N3O2S2
- Molecular Weight : 469.59 g/mol
- IUPAC Name : 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide
The biological activity of 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of various enzymes by binding to their active sites, thereby modulating their activity. The structural components, particularly the phenylethyl group and the pteridine ring system, enhance its binding affinity and specificity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study indicated that derivatives similar to this compound exhibited significant cytotoxicity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. The mechanism involved the activation of caspases, which are crucial for apoptosis induction .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. For example:
- α-glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase activity, which is significant for managing diabetes . The structure-activity relationship (SAR) studies indicated that modifications in the acetamide moiety could enhance inhibitory potency.
Anti-inflammatory Properties
The anti-inflammatory potential of 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide has also been evaluated. It was found to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity | Type of Study | Cell Lines/Enzymes Tested | Results |
|---|---|---|---|
| Anticancer Activity | In vitro | PC3, MCF7 | Induced apoptosis; caspase activation |
| Enzyme Inhibition | In vitro | α-glucosidase | Significant inhibition observed |
| Anti-inflammatory | In vitro | Various inflammatory markers | Reduced inflammation levels |
Case Studies
- Study on Anticancer Effects : A study published in Medicinal Chemistry evaluated various derivatives of pteridine compounds similar to 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide. The researchers found that certain modifications led to enhanced cytotoxicity against cancer cell lines through apoptosis induction via caspase pathways .
- Enzyme Inhibition Research : Another study focused on a series of acetamide derivatives demonstrated that compounds structurally related to 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide exhibited potent α-glucosidase inhibition, making them potential candidates for antidiabetic therapies .
Q & A
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
